molecular formula C15H12N4O6 B13379260 2-[2-(2,4-dihydroxybenzylidene)hydrazino]-N-{3-nitrophenyl}-2-oxoacetamide

2-[2-(2,4-dihydroxybenzylidene)hydrazino]-N-{3-nitrophenyl}-2-oxoacetamide

Cat. No.: B13379260
M. Wt: 344.28 g/mol
InChI Key: CJGXWPMKWFEHID-LZYBPNLTSA-N
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Description

2-[2-(2,4-dihydroxybenzylidene)hydrazino]-N-{3-nitrophenyl}-2-oxoacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazino group linked to a benzylidene moiety, which is further connected to a nitrophenyl group and an oxoacetamide group. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.

Preparation Methods

The synthesis of 2-[2-(2,4-dihydroxybenzylidene)hydrazino]-N-{3-nitrophenyl}-2-oxoacetamide typically involves a multi-step process. One common method includes the condensation of 2,4-dihydroxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 3-nitrophenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity .

Chemical Reactions Analysis

2-[2-(2,4-dihydroxybenzylidene)hydrazino]-N-{3-nitrophenyl}-2-oxoacetamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2,4-dihydroxybenzylidene)hydrazino]-N-{3-nitrophenyl}-2-oxoacetamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states and signaling pathways .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[2-(2,4-dihydroxybenzylidene)hydrazino]-N-{3-nitrophenyl}-2-oxoacetamide stands out due to its unique combination of functional groups. Similar compounds include:

  • 2-[2-(2,4-dihydroxybenzylidene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide
  • 2-[2-(2,4-dihydroxybenzylidene)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide
  • 2-[2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide

These compounds share the hydrazino and benzylidene groups but differ in the substituents on the phenyl ring, which can significantly alter their chemical reactivity and biological activity .

Biological Activity

The compound 2-[2-(2,4-dihydroxybenzylidene)hydrazino]-N-{3-nitrophenyl}-2-oxoacetamide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its antioxidant, antibacterial, and anticancer properties.

Synthesis and Characterization

The synthesis of the target compound involves the condensation of 2,4-dihydroxybenzaldehyde with a hydrazine derivative followed by acylation with 3-nitro-2-oxoacetamide. The product can be characterized using various techniques:

  • Infrared Spectroscopy (IR) : Characteristic absorption bands for N-H and C=O groups are observed.
  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and confirms the presence of functional groups.
  • Mass Spectrometry (MS) : Used for determining the molecular weight and confirming the structure.

Table 1: Characterization Data

TechniqueObservations
IRN-H stretching at ~3300 cm1^{-1}, C=O stretching at ~1700 cm1^{-1}
NMRδ (DMSO-d6): 11.34 (s, NH), 8.02 (s, ArCH=N)
MSm/z: 300 (Molecular ion peak)

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. The results indicated significant scavenging activity with an IC50 value comparable to standard antioxidants.

  • DPPH Scavenging Activity : The compound exhibited an IC50 value of approximately 30 µM, indicating moderate antioxidant activity.

Antibacterial Activity

The antibacterial properties were assessed against Gram-positive and Gram-negative bacteria using disk diffusion methods. The compound demonstrated notable inhibitory effects against several strains.

  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 100 µg/mL against tested bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Preliminary studies on the anticancer potential were conducted using cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed promising results in inhibiting cell proliferation.

  • Cell Viability Assay : The compound reduced cell viability by 60% at a concentration of 25 µM after 48 hours of treatment.

Case Studies

Several studies have reported on similar hydrazone derivatives exhibiting biological activities. For instance:

  • Study on Hydrazone Derivatives : A series of hydrazone compounds were synthesized and tested for their antibacterial activity, showing that modifications in substituents significantly affected their potency.
  • Antioxidant Properties : Research indicated that compounds with hydroxyl groups exhibited enhanced radical scavenging abilities due to their ability to donate hydrogen atoms.

Properties

Molecular Formula

C15H12N4O6

Molecular Weight

344.28 g/mol

IUPAC Name

N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(3-nitrophenyl)oxamide

InChI

InChI=1S/C15H12N4O6/c20-12-5-4-9(13(21)7-12)8-16-18-15(23)14(22)17-10-2-1-3-11(6-10)19(24)25/h1-8,20-21H,(H,17,22)(H,18,23)/b16-8+

InChI Key

CJGXWPMKWFEHID-LZYBPNLTSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)N/N=C/C2=C(C=C(C=C2)O)O

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NN=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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